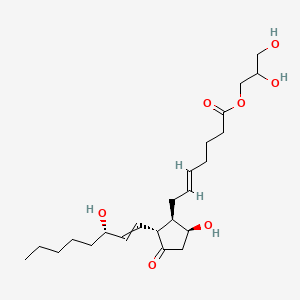

Prostaglandin D2-1-glyceryl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H38O7 |

|---|---|

Molecular Weight |

426.5 g/mol |

IUPAC Name |

2,3-dihydroxypropyl (E)-7-[(1R,2R,5S)-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4+,13-12?/t17-,18?,19+,20+,21-/m0/s1 |

InChI Key |

AWSHXGOINMVSGP-ABNROOHRSA-N |

Isomeric SMILES |

CCCCC[C@@H](C=C[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C/CCCC(=O)OCC(CO)O)O |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Prostaglandin D2-1-Glyceryl Ester Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is a bioactive lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). This pathway represents a critical intersection between the endocannabinoid and prostanoid signaling systems. The enzymatic cascade responsible for PGD2-G production involves the sequential action of cyclooxygenase-2 (COX-2) and prostaglandin D synthases (PGDS), leading to the formation of a molecule with distinct physiological and pathological roles, particularly in inflammation and neuromodulation. This technical guide provides an in-depth overview of the PGD2-G biosynthesis pathway, including quantitative data on the enzymes involved, detailed experimental protocols for its study, and visual representations of the key processes.

The Biosynthetic Pathway of Prostaglandin D2-1-Glyceryl Ester

The synthesis of PGD2-1-glyceryl ester is a multi-step enzymatic process that begins with the endocannabinoid 2-arachidonoylglycerol (2-AG).

-

Oxygenation of 2-Arachidonoylglycerol by COX-2: The initial and rate-limiting step is the oxygenation of 2-AG, which is catalyzed specifically and effectively by the cyclooxygenase-2 (COX-2) enzyme.[1] This reaction is analogous to the conversion of arachidonic acid to prostaglandin H2 (PGH2). COX-2 incorporates two molecules of oxygen into the 2-AG molecule, yielding the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G).[2][3] Research indicates that 2-AG is as an effective substrate for COX-2 as arachidonic acid.[2][4][5]

-

Isomerization of PGH2-Glyceryl Ester by Prostaglandin D Synthases: The newly formed PGH2-G serves as a substrate for prostaglandin D synthases (PGDS), which catalyze the isomerization of the endoperoxide group to form prostaglandin D2-2-glyceryl ester (PGD2-2-G).[1][2] Two primary isoforms of PGDS are involved in this step:

-

Acyl Migration to Form this compound: The initially formed PGD2-2-glyceryl ester is chemically unstable and rapidly undergoes a non-enzymatic acyl migration. This process results in the formation of the more stable isomer, this compound (PGD2-1-G). In aqueous media, an equilibrium mixture is typically formed, with the 1-glyceryl ester being the predominant species.

Quantitative Data on Enzyme Kinetics

While extensive research has been conducted on the individual enzymes of the prostaglandin synthesis pathway, specific kinetic data for the biosynthesis of PGD2-G from 2-AG is still emerging. The available quantitative information is summarized below.

| Enzyme | Substrate | Km | kcat | kcat/Km | Notes |

| COX-2 (human) | 2-Arachidonoylglycerol (2-AG) | Similar to Arachidonic Acid | - | Comparable to Arachidonic Acid | 2-AG is metabolized as effectively as arachidonic acid by COX-2.[2][4][5] |

| COX-2 (human) | 2-O-Arachidonylglycerol ether (stable 2-AG analog) | 5-10 µM | - | - | This stable analog serves as a surrogate for 2-AG in kinetic studies.[7] |

| L-PGDS (rat brain) | Prostaglandin H2 (PGH2) | - | 170 min⁻¹ | - | This is the turnover number for the natural substrate PGH2.[8] Kinetic data for PGH2-G is not readily available. |

| H-PGDS | Prostaglandin H2 (PGH2) | - | - | - | H-PGDS selectively and effectively isomerizes PGH2 to PGD2.[6] Specific kinetic parameters for PGH2-G are not currently available in the literature. |

Note: The lack of specific kinetic data for PGDS with PGH2-G as a substrate highlights an area for future research to fully characterize the efficiency of this pathway.

Experimental Protocols

In Vitro Assay for PGD2-G Biosynthesis

This protocol describes the in vitro reconstitution of the PGD2-G biosynthesis pathway to measure the sequential activity of COX-2 and PGDS.

Materials:

-

Purified recombinant human COX-2

-

Purified recombinant human H-PGDS or L-PGDS

-

2-Arachidonoylglycerol (2-AG)

-

Glutathione (for H-PGDS activity)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

-

Internal standards (e.g., PGD2-d4-glyceryl ester)

-

Solvents for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

COX-2 Reaction:

-

In a microcentrifuge tube, combine the reaction buffer, purified COX-2, and 2-AG.

-

Incubate at 37°C for a specified time (e.g., 10-20 minutes) to allow for the synthesis of PGH2-G.

-

-

PGDS Reaction:

-

Add purified H-PGDS (with glutathione) or L-PGDS to the reaction mixture containing the newly synthesized PGH2-G.

-

Continue the incubation at 37°C for an additional period (e.g., 5-10 minutes) to facilitate the isomerization to PGD2-2-G.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding a quenching solution (e.g., an acidic solution).

-

Add the internal standard.

-

Extract the lipids using an organic solvent like ethyl acetate.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in the mobile phase.

-

Analyze the sample using a validated LC-MS/MS method for the quantification of PGD2-G.

-

Quantification of PGD2-G by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of PGD2-G from biological samples.

Sample Preparation:

-

Homogenization: Homogenize tissue samples in an appropriate buffer on ice. For liquid samples (e.g., cell culture media, plasma), proceed to the next step.

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., PGD2-d4-glyceryl ester) to the sample to correct for extraction losses and matrix effects.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the lipids with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

-

Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column to separate PGD2-G from other lipids. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive (e.g., formic acid or ammonium (B1175870) acetate) is typically employed.

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Select specific precursor-to-product ion transitions for both the analyte (PGD2-G) and the internal standard.

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

-

Quantification: Generate a calibration curve using known concentrations of PGD2-G standards and their corresponding internal standard responses. Calculate the concentration of PGD2-G in the unknown samples based on this calibration curve.

Conclusion

The biosynthesis of this compound from 2-arachidonoylglycerol is a significant pathway that links the endocannabinoid and prostanoid systems. The key enzymes, COX-2 and prostaglandin D synthases, play pivotal roles in this conversion. While the qualitative aspects of this pathway are well-established, further research is needed to fully elucidate the kinetic parameters of the enzymes involved, particularly the prostaglandin D synthases with PGH2-G as a substrate. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the production and function of PGD2-G in various physiological and pathological contexts. A deeper understanding of this pathway will be crucial for the development of novel therapeutic strategies targeting inflammatory and neurological disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. The glyceryl ester of prostaglandin E2 mobilizes calcium and activates signal transduction in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of 2-O-arachidonylglycerol ether and ibuprofen with the allosteric and catalytic subunits of human COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and Structural Characteristics, Gene Regulation, Physiological, Pathological and Clinical Features of Lipocalin-Type Prostaglandin D2 Synthase as a Multifunctional Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Prostaglandin PGE2 glyceryl ester (HMDB0013045) [hmdb.ca]

The Role of Cyclooxygenase-2 in the Formation of Prostaglandin D2 1-Glyceryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a well-characterized lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, sleep regulation, and allergic responses. Classically, PGD2 is synthesized from arachidonic acid (AA) through the sequential action of cyclooxygenase (COX) enzymes and prostaglandin D synthase (PGDS). However, emerging research has unveiled an alternative pathway for the generation of a related molecule, Prostaglandin D2 1-glyceryl ester (PGD2-G), which utilizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) as a substrate. This pathway is of significant interest as it highlights a crucial role for cyclooxygenase-2 (COX-2) in bridging the endocannabinoid and prostanoid signaling systems. This technical guide provides an in-depth exploration of the role of COX-2 in the formation of PGD2-G, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

The Enzymatic Pathway of Prostaglandin D2 1-Glyceryl Ester Formation

The biosynthesis of PGD2-G from 2-AG is a two-step enzymatic cascade, primarily initiated by the inducible COX-2 enzyme.

-

Oxygenation of 2-Arachidonoylglycerol by COX-2: The first and rate-limiting step is the oxygenation of 2-AG by COX-2. This reaction is analogous to the conversion of arachidonic acid to Prostaglandin G2 (PGG2). COX-2 catalyzes the incorporation of two molecules of oxygen into the 2-AG molecule, yielding an unstable intermediate, Prostaglandin H2-glyceryl ester (PGH2-G).[1] COX-2 is significantly more efficient at oxygenating 2-AG compared to COX-1, with an approximately 20-fold higher efficiency.[1]

-

Isomerization of PGH2-Glyceryl Ester by Prostaglandin D Synthase: The newly formed PGH2-G serves as a substrate for Prostaglandin D Synthase (PGDS). PGDS catalyzes the isomerization of the endoperoxide group of PGH2-G to form Prostaglandin D2 2-glyceryl ester (PGD2-2-G).

-

Spontaneous Isomerization to PGD2 1-Glyceryl Ester: PGD2-2-glyceryl ester is unstable and rapidly equilibrates to the more stable 1-glyceryl ester isoform, PGD2 1-glyceryl ester (PGD2-G), in aqueous environments.

Figure 1. Biosynthetic pathway of PGD2 1-glyceryl ester from 2-arachidonoylglycerol.

Quantitative Data

Enzyme Kinetics

COX-2 exhibits comparable catalytic efficiency (kcat/Km) for both 2-AG and arachidonic acid, indicating that 2-AG is a physiologically relevant substrate.[2]

| Substrate | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| 2-Arachidonoylglycerol | COX-2 | ~300 | ~5 | ~6 x 10⁷ |

| Arachidonic Acid | COX-2 | ~400 | ~5 | ~8 x 10⁷ |

Table 1: Comparison of COX-2 kinetic parameters for 2-Arachidonoylglycerol and Arachidonic Acid. Data are approximate values compiled from published literature.

Inhibition of COX-2-mediated 2-AG Oxygenation

Non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 can effectively block the formation of PGD2-G. The inhibitory potency of some NSAIDs on 2-AG oxygenation by COX-2 has been determined.

| Inhibitor | IC₅₀ for 2-AG Oxygenation (µM) |

| Ibuprofen | Potent, noncompetitive inhibition |

| Mefenamic Acid | Potent, noncompetitive inhibition |

| Indomethacin | 5.5 |

Table 2: Inhibitory concentrations (IC₅₀) of selected NSAIDs on COX-2-mediated 2-AG oxygenation.[2]

Cellular Production of PGD2-G

The production of PGD2-G has been observed in various cell types, particularly immune cells, upon inflammatory stimulation. For instance, in RAW264.7 macrophage cells stimulated with Kdo2-lipid A (KLA), a temporal dissociation between prostaglandin and prostaglandin glyceryl ester synthesis is observed. Prostaglandin production peaks within the first 12 hours, while robust PGD2-G synthesis occurs between 12 and 24 hours.[3]

| Cell Line | Stimulus | Time Point | PGD₂-G Concentration |

| RAW264.7 | Kdo2-lipid A | 12 h | ~3 pmol/10⁶ cells |

| RAW264.7 | Kdo2-lipid A | 24 h | Significant increase |

Table 3: PGD₂-G production in KLA-stimulated RAW264.7 macrophages.[3]

Experimental Protocols

In Vitro COX-2 Activity Assay with 2-AG

This protocol is for determining the activity of purified COX-2 with 2-AG as a substrate by measuring oxygen consumption.

Materials:

-

Purified recombinant COX-2 enzyme

-

2-Arachidonoylglycerol (2-AG)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol (B47542) and 1 µM hematin)

-

Oxygen electrode system

Procedure:

-

Equilibrate the reaction chamber of the oxygen electrode system to 37°C with the assay buffer.

-

Add a known concentration of purified COX-2 enzyme to the chamber and allow it to equilibrate.

-

Initiate the reaction by adding a stock solution of 2-AG in ethanol (B145695) to the desired final concentration.

-

Monitor the rate of oxygen consumption using the oxygen electrode. The initial rate of reaction is proportional to the enzyme activity.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

Figure 2. Experimental workflow for the in vitro COX-2 activity assay with 2-AG.

Quantification of PGD2-G in Cell Culture Supernatants by LC-MS/MS

This protocol outlines the general steps for the extraction and quantification of PGD2-G from cell culture supernatants.

Materials:

-

Cell culture supernatant

-

Internal standard (e.g., PGD2-G-d5)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents for extraction and chromatography (e.g., methanol (B129727), acetonitrile (B52724), water, formic acid)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw cell culture supernatant samples on ice.

-

Add the internal standard to each sample.

-

Acidify the samples to ~pH 3 with formic acid.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the acidified sample onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify PGD2-G and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

Figure 3. Experimental workflow for PGD2-G quantification by LC-MS/MS.

Signaling Pathways

The downstream signaling pathways of PGD2-G are not as extensively characterized as those of PGD2. However, there is evidence to suggest that PGD2-G can exert biological effects. One identified pathway involves the activation of the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ).[4] Activation of PPARγ can lead to the regulation of genes involved in inflammation and metabolism.

Figure 4. A potential signaling pathway for PGD2 1-glyceryl ester via PPARγ.

Conclusion

The COX-2-mediated formation of PGD2 1-glyceryl ester from the endocannabinoid 2-AG represents a significant intersection between two major lipid signaling pathways. This alternative route to prostanoid-like molecules has important implications for understanding the complex roles of COX-2 in both health and disease. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate this pathway, with the ultimate goal of identifying novel therapeutic targets for a range of inflammatory and other disorders. Further research is warranted to fully elucidate the downstream signaling and physiological relevance of PGD2-G.

References

- 1. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Temporal dissociation of COX-2-dependent arachidonic acid and 2-arachidonoylglycerol metabolism in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Production of Prostaglandin D2-1-glyceryl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is a bioactive lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) through the cyclooxygenase-2 (COX-2) pathway. This molecule stands at the intersection of the endocannabinoid and prostanoid signaling systems, presenting a complex profile of biological activities, including both pro- and anti-inflammatory effects. This technical guide provides a comprehensive overview of the endogenous production of PGD2-G, its metabolic fate, and its signaling mechanisms. It includes detailed experimental protocols for its quantification, a summary of quantitative data, and visual representations of its biosynthesis and signaling pathways to facilitate further research and drug development in this area.

Introduction

Prostaglandin D2-1-glyceryl ester (PGD2-G) is an endogenous lipid mediator that belongs to the family of prostaglandin glycerol (B35011) esters (PG-Gs). These compounds are formed when the endocannabinoid 2-arachidonoylglycerol (2-AG) is oxygenated by cyclooxygenase-2 (COX-2)[1][2]. PGD2-G is of significant interest to researchers in inflammation, immunology, and neuroscience due to its unique origin from the endocannabinoid system and its ability to elicit biological responses typically associated with prostaglandins (B1171923). This guide will delve into the core aspects of PGD2-G's endogenous production, providing the necessary technical details for its study.

Biosynthesis of this compound

The endogenous production of PGD2-G is a multi-step enzymatic process that begins with the liberation of its precursor, 2-arachidonoylglycerol (2-AG).

Precursor: 2-Arachidonoylglycerol (2-AG)

2-AG is a primary endocannabinoid that acts as an endogenous ligand for the cannabinoid receptors CB1 and CB2. It is an ester of arachidonic acid and glycerol[3]. The synthesis of PGD2-G is initiated by the release of 2-AG from membrane phospholipids, a process often triggered by cellular stimulation and increased intracellular calcium levels[2].

Enzymatic Conversion

The conversion of 2-AG to PGD2-G involves a two-step enzymatic cascade that mirrors the synthesis of classical prostaglandins from arachidonic acid.

-

Oxygenation by Cyclooxygenase-2 (COX-2): The initial and rate-limiting step is the oxygenation of 2-AG by COX-2. This enzyme incorporates two molecules of oxygen into the 2-AG molecule to produce the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G)[1][2]. Notably, 2-AG is a substrate for COX-2 with an efficiency comparable to that of arachidonic acid[1][2].

-

Isomerization by Prostaglandin D Synthase (PGDS): PGH2-G is then isomerized to prostaglandin D2-2-glyceryl ester by the action of prostaglandin D synthases (PGDS)[2]. There are two main isoforms of PGDS:

-

Lipocalin-type PGDS (L-PGDS): Found predominantly in the central nervous system, male genital organs, and heart.

-

Hematopoietic PGDS (H-PGDS): Primarily located in immune cells such as mast cells and antigen-presenting cells[4].

-

Isomerization to the 1-glyceryl ester

The initial product of the PGDS-catalyzed reaction is the 2-glyceryl ester of PGD2. This isomer is unstable in aqueous environments and rapidly equilibrates to the more stable 1-glyceryl ester form, PGD2-1-glyceryl ester. This equilibration typically results in a mixture where the 1-glyceryl ester is the predominant species[5].

Biosynthesis of this compound

Caption: Biosynthesis pathway of PGD2-1-glyceryl ester from membrane phospholipids.

Catabolism of this compound

The biological activity of PGD2-G is terminated through enzymatic hydrolysis of its ester bond, which releases PGD2 and glycerol. Several enzymes from the serine hydrolase superfamily have been implicated in this process.

-

Lysophospholipase A2 (LYPLA2): Identified as a major enzyme responsible for the hydrolysis of prostaglandin glycerol esters in human cancer cells[1][6].

-

Carboxylesterase 1 (CES1): Plays a significant role in the hydrolysis of PGD2-G in human monocytes and macrophages[3].

-

Monoacylglycerol Lipase (MAGL): While being the primary enzyme for 2-AG hydrolysis, it has been shown to hydrolyze PG-Gs, albeit with lower efficiency compared to 2-AG[7].

Signaling Pathways

The signaling mechanisms of PGD2-G are complex and appear to involve both direct action and effects mediated by its hydrolysis product, PGD2.

Direct Signaling via the DP1 Receptor

Evidence suggests that PGD2-G can act as an agonist at the Prostaglandin D2 receptor 1 (DP1)[3]. The DP1 receptor is a G-protein coupled receptor (GPCR) that couples to the stimulatory G protein (Gs). Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit cellular responses[8][9].

PGD2-G Signaling through the DP1 Receptor

Caption: PGD2-G activation of the DP1 receptor and downstream cAMP/PKA signaling.

Indirect Signaling via Hydrolysis to PGD2

The hydrolysis of PGD2-G to PGD2 represents another mechanism of action. PGD2 is a well-characterized prostanoid with a broader range of receptor interactions, including the DP1 and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). The effects of PGD2 are context-dependent, exhibiting both pro- and anti-inflammatory properties.

Quantitative Data

The endogenous levels of PGD2-G are generally low and can be challenging to quantify. However, some studies have provided quantitative data on its production and the kinetics of its metabolism.

Table 1: Quantitative Data on PGD2-G and Related Molecules

| Parameter | Value | Biological System | Reference |

| PGD2-G Production | |||

| PGD2-G levels in LPS-stimulated J774 macrophages | Increased compared to control | J774 macrophage cell line | [2] |

| PGD2/PGE2-G levels in stimulated RAW264.7 cells | 26 pmol (uninhibited) vs. 40 pmol (with LYPLA2 inhibitor) | RAW264.7 macrophage cell line | [1] |

| Enzyme Kinetics | |||

| LYPLA2 kcat/Km for PGD2-G hydrolysis | 0.14 min⁻¹ μM⁻¹ | Purified recombinant human LYPLA2 | [1] |

| PGD2 IC50 for IDO inhibition in THP-1 cells | 7.2 µM | THP-1 monocytic cell line | [8] |

| PGD2 IC50 for IDO inhibition in human monocytes | 5.2 µM | Primary human monocytes | [8] |

Experimental Protocols

The study of PGD2-G requires sensitive and specific analytical methods, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of PGD2-G by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of PGD2-G from biological samples.

Experimental Workflow for PGD2-G Quantification

Caption: A typical experimental workflow for the quantification of PGD2-G.

Protocol Steps:

-

Sample Preparation:

-

For cell culture studies, collect the supernatant.

-

For tissue samples, homogenize in an appropriate buffer on ice.

-

To each sample, add a known amount of a deuterated internal standard, such as PGD2-G-d5, to account for sample loss during extraction and analysis.

-

-

Lipid Extraction:

-

Perform a liquid-liquid extraction using a solvent like ethyl acetate. For a 1 mL aqueous sample, add 2 mL of ethyl acetate.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at low speed (e.g., 2000 x g) for 5-10 minutes to separate the aqueous and organic phases.

-

Carefully collect the upper organic layer containing the lipids.

-

-

Sample Concentration:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC-MS system, typically a mixture of methanol (B129727) and water.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the lipid extract on a reversed-phase C18 column using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for PGD2-G and its deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a PGD2-G analytical standard.

-

Calculate the concentration of PGD2-G in the samples by comparing the ratio of the peak area of the analyte to the internal standard against the standard curve.

-

In Vitro PGD Synthase Assay

This assay can be used to measure the activity of L-PGDS or H-PGDS in converting PGH2-G to PGD2-G.

Protocol Steps:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Enzyme and Substrate:

-

Add purified recombinant L-PGDS or H-PGDS to the reaction buffer.

-

Initiate the reaction by adding the substrate, PGH2-G. Due to the instability of PGH2-G, it is often generated in situ from 2-AG using COX-2 immediately before the assay or handled with extreme care at low temperatures.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-5 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as an acidic solution containing a reducing agent (e.g., stannous chloride) to reduce any remaining PGH2-G to PGF2α-G.

-

Analysis: Quantify the amount of PGD2-G produced using the LC-MS/MS method described above.

Conclusion

The endogenous production of PGD2-1-glyceryl ester represents a fascinating and complex area of lipid research, bridging the endocannabinoid and prostanoid signaling worlds. Its biosynthesis via the COX-2 pathway from 2-AG and its subsequent signaling and metabolism highlight potential new avenues for therapeutic intervention in inflammatory and neurological disorders. The technical guidance provided herein aims to equip researchers with the foundational knowledge and experimental frameworks necessary to further explore the physiological and pathological roles of this intriguing bioactive lipid. Further research is warranted to fully elucidate the specific in vivo concentrations of PGD2-G in various tissues and to delineate the precise contributions of its direct and indirect signaling pathways.

References

- 1. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 4. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Design and synthesis of novel prostaglandin E2 ethanolamide and glycerol ester probes for the putative prostamide receptor(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prostaglandin D2-1-glyceryl ester

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-1-glyceryl ester) is a significant bioactive lipid derived from the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2] This document provides a comprehensive overview of its chemical structure, biosynthesis, biological activities, and relevant experimental methodologies for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Prostaglandin D2-1-glyceryl ester is the glyceryl ester of Prostaglandin D2 (PGD2) and shares structural similarities with natural endocannabinoids.[3] It is formally known as 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester.[1] In aqueous media, the 2-glyceryl ester form rapidly equilibrates to the more stable 1-glyceryl ester, resulting in a typical 9:1 mixture of the 1- and 2-glyceryl esters.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 309260-52-4 | [1][3][4] |

| Molecular Formula | C23H38O7 | [1][3][4][5] |

| Molecular Weight | 426.6 g/mol | [1][3][4] |

| Purity | ≥95% (as a 9:1 mixture of 1- and 2-glyceryl esters) | [1][4] |

| Appearance | A solution in acetonitrile | [1][4] |

| SMILES | CCCCC--INVALID-LINK--\C=C[C@@H]1--INVALID-LINK----INVALID-LINK--CC1=O | [6] |

| InChI | InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | [1] |

Solubility

| Solvent | Concentration | Reference |

| DMF | 10 mg/ml | [1] |

| DMSO | 10 mg/ml | [1] |

| Ethanol | 10 mg/ml | [1] |

| PBS (pH 7.2) | 0.1 mg/ml | [1] |

Biosynthesis and Signaling Pathway

This compound is not synthesized through the classical arachidonic acid pathway. Instead, it is a product of the cyclooxygenase-2 (COX-2) mediated oxygenation of 2-arachidonoylglycerol (2-AG).[2][7] This pathway represents a significant link between the endocannabinoid and prostanoid signaling systems.[2] The biosynthesis involves a two-step enzymatic cascade. First, COX-2 catalyzes the oxygenation of 2-AG to form the unstable intermediate, Prostaglandin H2-glyceryl ester (PGH2-G).[2] Subsequently, Prostaglandin D synthase (PGDS) isomerizes PGH2-G to yield PGD2-2-glyceryl ester, which then equilibrates to the more stable PGD2-1-glyceryl ester.[2]

Biological Activity and Metabolism

While the biological activities of many prostaglandin glycerol (B35011) esters are not yet fully understood, PGD2-1-glyceryl ester has demonstrated notable anti-inflammatory properties.[1][7] Studies have shown that it can decrease macrophage activation and inflammation.[7] These effects are believed to be mediated, at least in part, through the activation of the D-type prostanoid receptor 1 (DP1) and the peroxisome proliferator-activated receptor-gamma (PPARγ).[8]

The metabolism of PGD2-1-glyceryl ester is a critical aspect of its biological function. It can be hydrolyzed by several enzymes, including lysophospholipase A2 (LYPLA2) and carboxylesterase 1 (CES1), to produce the corresponding free acid, Prostaglandin D2 (PGD2).[9][10] This hydrolysis is significant as PGD2 itself has a distinct and potent range of biological activities, including roles in allergic reactions, sleep regulation, and inflammation.[11]

Experimental Protocols

The investigation of this compound's biological effects involves a combination of in vitro and in vivo experimental models.

In Vitro Analysis of Anti-inflammatory Effects

A common approach to studying the anti-inflammatory properties of PGD2-1-glyceryl ester involves the use of macrophage cell lines, such as RAW 264.7.[1]

General Protocol:

-

Cell Culture: RAW 264.7 macrophages are cultured in appropriate media.

-

Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment: Concurrently or post-stimulation, the cells are treated with varying concentrations of this compound.

-

Analysis of Inflammatory Markers: After a set incubation period, the cell culture supernatant and cell lysates are collected. The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators (e.g., nitric oxide) are quantified using techniques like ELISA and Griess assay, respectively.

-

Mechanism of Action Studies: To elucidate the signaling pathways involved, experiments may be repeated in the presence of specific receptor antagonists (e.g., for DP1 or PPARγ) or with cells where relevant genes have been knocked down (e.g., using siRNA for COX-2 or PGDS).

In Vivo Assessment of Anti-inflammatory and Analgesic Effects

The carrageenan-induced paw edema model in mice is a standard method to evaluate the in vivo anti-inflammatory and anti-hyperalgesic effects of compounds.[8]

General Protocol:

-

Animal Model: Male mice are typically used.

-

Compound Administration: this compound or a vehicle control is administered to the mice, often via intraperitoneal injection.

-

Induction of Inflammation: A solution of carrageenan is injected into the plantar surface of one of the hind paws to induce localized inflammation and edema.

-

Measurement of Edema: The paw volume is measured at various time points after carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection indicates the extent of edema.

-

Assessment of Hyperalgesia: The pain threshold in response to a mechanical or thermal stimulus is measured using devices like a von Frey filament anesthesiometer or a plantar test apparatus.

-

Biochemical Analysis: At the end of the experiment, the paw tissue can be excised for the analysis of inflammatory markers, such as myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound - Cayman Chemical [bioscience.co.uk]

- 5. This compound | C23H38O7 | CID 53481917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CHEBI:85232 [ebi.ac.uk]

- 7. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prostaglandin D2 - Wikipedia [en.wikipedia.org]

The Discovery and Bioactivity of Prostaglandin D2 1-Glyceryl Ester: A Technical Guide

An In-depth Exploration of a Bioactive Lipid at the Crossroads of Endocannabinoid and Prostanoid Signaling

Introduction

Prostaglandin (B15479496) D2 1-glyceryl ester (PGD2-G) is a significant bioactive lipid that has garnered attention for its unique position at the intersection of the endocannabinoid and prostanoid signaling pathways. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of PGD2-G, with a focus on its anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visual representations of its signaling pathways are presented to support researchers, scientists, and drug development professionals in this field.

Discovery and Biosynthesis

PGD2-G was identified as a cyclooxygenase-2 (COX-2) metabolite of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG)[1]. This discovery revealed a previously unknown link between the endocannabinoid and prostanoid metabolic pathways. The biosynthesis of PGD2-G is a two-step enzymatic process:

-

Oxygenation of 2-AG by COX-2: The initial and rate-limiting step involves the conversion of 2-AG to the unstable intermediate, prostaglandin H2 1-glyceryl ester (PGH2-G). This reaction is catalyzed by the COX-2 enzyme[2].

-

Isomerization by Prostaglandin D Synthase (PGDS): PGH2-G is then isomerized to PGD2-G by the action of prostaglandin D synthase (PGDS)[2]. There are two main isoforms of PGDS: hematopoietic PGDS (H-PGDS) and lipocalin-type PGDS (L-PGDS)[1][2].

In aqueous solutions, the initially formed 2-glyceryl ester of PGD2 rapidly equilibrates to the more stable 1-glyceryl ester form[3].

Biological Activity and Signaling Pathways

PGD2-G, much like its parent compound prostaglandin D2 (PGD2), exerts its biological effects through interaction with specific G protein-coupled receptors (GPCRs), primarily the DP1 and DP2 (also known as CRTH2) receptors. However, the signaling outcomes of these two receptors are distinct and often opposing.

DP1 Receptor Signaling

The DP1 receptor is coupled to a Gs alpha subunit. Activation of the DP1 receptor by PGD2-G is expected to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory and vasodilatory effects[4][5].

DP2 (CRTH2) Receptor Signaling

In contrast, the DP2 receptor is coupled to a Gi alpha subunit. Its activation leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium concentrations. This signaling cascade is typically associated with pro-inflammatory responses, including the activation and chemotaxis of immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils[4][5].

Anti-inflammatory Effects

A key biological activity of PGD2-G is its anti-inflammatory potential. Studies have shown that PGD2-G can dose-dependently decrease the expression of the pro-inflammatory cytokine interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. A concentration of 10 µM PGD2-G has been shown to effectively reduce LPS-induced IL-1β production.

PPARγ Activation

Beyond the classical prostanoid receptors, metabolites of PGD2, such as 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are known to be potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ)[2]. While direct evidence for PGD2-G as a PPARγ agonist is still emerging, its structural similarity to other PPARγ ligands suggests this as a potential avenue for its biological activity. Activation of PPARγ is generally associated with anti-inflammatory and metabolic regulatory effects[6].

Quantitative Data

While extensive quantitative data specifically for PGD2-G is still being gathered, the following table summarizes the known binding affinities for PGD2 and its metabolites at the DP2 (CRTH2) receptor. This data provides a valuable reference for understanding the potential receptor interactions of PGD2-G.

| Ligand | Receptor | Ki (nM) |

| PGD2 | CRTH2 (DP2) | 2.4 |

| 13,14-dihydro-15-keto PGD2 | CRTH2 (DP2) | 2.91 |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2 (DP2) | 3.15 |

| Δ12-PGJ2 | CRTH2 (DP2) | 6.8 |

| Δ12-PGD2 | CRTH2 (DP2) | 7.63 |

| 9α,11β-PGF2 | CRTH2 (DP2) | 315.0 |

| Table 1: Binding affinities of PGD2 and its metabolites for the human CRTH2 (DP2) receptor. Data compiled from[7][8]. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of PGD2-G.

Enzymatic Synthesis and Purification of PGD2-G

Objective: To synthesize PGD2-G from 2-AG using COX-2 and H-PGDS and purify the product using High-Performance Liquid Chromatography (HPLC).

Materials:

-

2-Arachidonoylglycerol (2-AG)

-

Recombinant human COX-2 enzyme

-

Recombinant human H-PGDS enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM glutathione (B108866) and 1 mM EDTA)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase solvents (e.g., acetonitrile (B52724) and water with 0.1% formic acid)

-

Mass spectrometer for product identification

Protocol:

-

Prepare a reaction mixture containing 2-AG in the reaction buffer.

-

Initiate the reaction by adding recombinant COX-2 and incubate at 37°C for a specified time (e.g., 10-15 minutes) to generate PGH2-G.

-

Add recombinant H-PGDS to the reaction mixture and continue the incubation at 37°C for another specified time (e.g., 10-15 minutes) to convert PGH2-G to PGD2-G.

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of cold acetonitrile).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Inject the supernatant onto a C18 HPLC column.

-

Elute the compounds using a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) and collect fractions corresponding to the expected retention time of PGD2-G.

-

Confirm the identity and purity of the collected fractions by mass spectrometry.

In Vitro Anti-inflammatory Assay: Measurement of LPS-induced IL-1β Production

Objective: To assess the anti-inflammatory effect of PGD2-G by measuring its ability to inhibit LPS-induced IL-1β production in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or J774)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

PGD2-G

-

ELISA kit for mouse IL-1β

-

96-well cell culture plates

Protocol:

-

Seed macrophages in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PGD2-G (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include appropriate controls (vehicle-treated, LPS only).

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage inhibition of IL-1β production by PGD2-G compared to the LPS-only control.

cAMP Accumulation Assay

Objective: To determine the effect of PGD2-G on intracellular cAMP levels, indicative of DP1 receptor activation.

Materials:

-

Cells expressing the DP1 receptor (e.g., HEK293 cells transfected with a DP1 expression vector)

-

Assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)

-

PGD2-G

-

Forskolin (positive control)

-

cAMP assay kit (e.g., HTRF or ELISA-based)

Protocol:

-

Plate the DP1-expressing cells in a suitable format (e.g., 96-well plate).

-

Replace the culture medium with assay buffer and incubate for a short period to allow for temperature equilibration.

-

Add various concentrations of PGD2-G to the cells. Include a vehicle control and a positive control (forskolin).

-

Incubate for a specified time at 37°C to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit following the manufacturer's instructions.

-

Generate a dose-response curve to determine the EC50 of PGD2-G for cAMP accumulation.

Intracellular Calcium Flux Assay

Objective: To measure changes in intracellular calcium concentration in response to PGD2-G, indicative of DP2 receptor activation.

Materials:

-

Cells expressing the DP2 receptor (e.g., HEK293 cells transfected with a DP2 expression vector)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

PGD2-G

-

Ionomycin (B1663694) (positive control)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Plate the DP2-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add various concentrations of PGD2-G to the wells and immediately begin kinetic measurement of fluorescence changes over time.

-

At the end of the experiment, add a positive control like ionomycin to determine the maximum calcium response.

-

Analyze the data to determine the dose-dependent increase in intracellular calcium induced by PGD2-G.

Quantitative Analysis of PGD2-G by LC-MS/MS

Objective: To accurately quantify the levels of PGD2-G in biological samples.

Materials:

-

Biological sample (e.g., cell culture supernatant, plasma)

-

Internal standard (e.g., deuterated PGD2-G)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Protocol:

-

Spike the biological sample with a known amount of the internal standard.

-

Perform a solid-phase extraction to enrich for the lipid fraction and remove interfering substances.

-

Elute the lipids from the SPE cartridge and evaporate the solvent.

-

Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase HPLC column coupled to a tandem mass spectrometer.

-

Use a specific gradient elution to separate PGD2-G from other lipids.

-

Detect and quantify PGD2-G and its internal standard using multiple reaction monitoring (MRM) with optimized precursor and product ion transitions.

-

Construct a standard curve using known concentrations of PGD2-G to calculate the concentration in the biological sample[9][10][11].

Visualizations of Signaling Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Conclusion

Prostaglandin D2 1-glyceryl ester represents a fascinating and important bioactive lipid that bridges the endocannabinoid and prostanoid worlds. Its discovery has opened up new avenues of research into the complex interplay between these two major signaling systems. The anti-inflammatory properties of PGD2-G, coupled with its distinct receptor interactions, highlight its potential as a novel therapeutic target for inflammatory diseases. This technical guide provides a solid foundation for researchers to further explore the synthesis, biological activities, and therapeutic potential of this intriguing molecule. Further investigation is warranted to fully elucidate the quantitative aspects of its receptor binding and functional effects, which will be crucial for the development of PGD2-G-based therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 modulates calcium signals induced by prostaglandin E2 in neurons of rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory role of PGD2 in acute lung inflammation and therapeutic application of its signal enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Prostaglandin D2-1-glyceryl ester: A Technical Guide to its Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) via the cyclooxygenase-2 (COX-2) pathway. Emerging evidence highlights its significant role in the modulation of inflammatory processes, positioning it as a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of PGD2-G's physiological functions, with a focus on its anti-inflammatory properties and signaling mechanisms. While quantitative data remains limited in publicly available literature, this document consolidates the existing qualitative findings, outlines generalized experimental protocols, and visualizes the key pathways involving PGD2-G.

Introduction

Prostaglandins (B1171923) are a class of bioactive lipids that play crucial roles in a myriad of physiological and pathological processes. While the synthesis of prostaglandins from arachidonic acid is well-characterized, the discovery of alternative biosynthetic pathways has opened new avenues of research. One such pathway involves the oxygenation of the endocannabinoid 2-AG by COX-2, leading to the formation of prostaglandin glycerol (B35011) esters. Among these, Prostaglandin D2-1-glyceryl ester (PGD2-G) has garnered attention for its potential anti-inflammatory effects, offering a novel link between the endocannabinoid and prostanoid signaling systems.

Biosynthesis of this compound

The formation of PGD2-G is a multi-step enzymatic process that begins with the endocannabinoid 2-AG.

Prostaglandin D2-1-Glyceryl Ester Signaling in Inflammatory Processes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) through the cyclooxygenase-2 (COX-2) pathway.[1][2] Emerging evidence highlights its significant role in the modulation of inflammatory processes, distinguishing its actions from its more extensively studied precursor, prostaglandin D2 (PGD2). This technical guide provides a comprehensive overview of PGD2-G signaling in inflammation, including its biosynthesis, mechanism of action, and effects on key inflammatory parameters. Detailed experimental protocols for the study of PGD2-G and visual representations of its signaling pathways are provided to support further research and drug development in this area.

PGD2-G Biosynthesis and Metabolism

PGD2-G is formed via a sequential enzymatic process. Initially, 2-AG is oxygenated by COX-2 to form the unstable intermediate prostaglandin H2-glyceryl ester (PGH2-G).[3] Subsequently, PGH2-G is isomerized by prostaglandin D synthase (PGDS) to yield PGD2-2-glyceryl ester, which rapidly equilibrates to the more stable PGD2-1-glyceryl ester form.[4] PGD2-G can be metabolized through hydrolysis of its ester bond by cellular esterases, releasing PGD2 and glycerol.[5]

Anti-inflammatory Effects of PGD2-G

PGD2-G has demonstrated notable anti-inflammatory properties in various experimental models. Its effects are multifaceted, including the reduction of edema, inhibition of pro-inflammatory cytokine production, and modulation of immune cell migration.

Quantitative Data on the Anti-inflammatory Effects of PGD2-G

The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of PGD2-G.

| In Vivo Model | Parameter Measured | Treatment | Dosage | Effect | Reference |

| Carrageenan-induced paw edema in mice | Paw edema | PGD2-G | 20 mg/kg | Decreased edema, leading to a faster recovery. | [6][7][8] |

| Carrageenan-induced paw edema in mice | Inflammatory markers in the paw | PGD2-G | 20 mg/kg | Decreased inflammatory markers. | [6][7][8] |

| Carrageenan-induced paw edema in mice | Inflammatory cell recruitment | PGD2-G | 20 mg/kg | Decreased inflammatory cell recruitment. | [6][7][8] |

| In Vitro Model | Parameter Measured | Treatment | Concentration | Effect | Reference |

| LPS-stimulated J774 macrophages | IL-1β mRNA expression | PGD2-G | 10 µM | Decreased IL-1β mRNA expression. | [9] |

| LPS-stimulated human macrophages | IL-6 production | PGD2-G | Not specified | Attenuated IL-6 production. | [10] |

| LPS-stimulated human macrophages | TNF-α production | PGD2-G | Not specified | Attenuated TNF-α production. | [10] |

Signaling Pathways of PGD2-G in Inflammation

The anti-inflammatory effects of PGD2-G are mediated through distinct signaling pathways, primarily involving the D-prostanoid 1 (DP1) receptor and potentially the peroxisome proliferator-activated receptor-gamma (PPARγ).

PGD2-G Biosynthesis Pathway

Biosynthesis of PGD2-1-glyceryl ester from 2-arachidonoylglycerol.

PGD2-G Signaling via the DP1 Receptor

Activation of the Gs-coupled DP1 receptor by PGD2-G leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[11][12][13] Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, leading to the inhibition of pro-inflammatory signaling pathways.[14]

PGD2-G signaling through the DP1 receptor to exert anti-inflammatory effects.

Potential PGD2-G Signaling via PPARγ

Some metabolites of PGD2 are known to be ligands for PPARγ, a nuclear receptor that plays a key role in regulating inflammation.[15][16][17] Upon activation, PPARγ can translocate to the nucleus and repress the transcription of pro-inflammatory genes by antagonizing transcription factors such as NF-κB and AP-1.[15] While direct activation of PPARγ by PGD2-G is still under investigation, it represents a plausible pathway for its anti-inflammatory actions.

Potential anti-inflammatory signaling of PGD2-G via PPARγ.

Experimental Protocols

Quantification of PGD2-G in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of PGD2-G from biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Extraction:

-

To 1 mL of plasma or tissue homogenate, add an appropriate internal standard (e.g., PGD2-G-d4).

-

Perform a solid-phase extraction (SPE) using a C18 cartridge.

-

Condition the cartridge with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute PGD2-G with a higher-percentage organic solvent (e.g., methanol or acetonitrile).[18][19][20]

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[21]

2. UPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[4]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve optimal separation.

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[22]

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for PGD2-G and its internal standard. The exact m/z values will depend on the specific instrument and ionization conditions.

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.[4][22]

-

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

1. Animals:

-

Use male or female mice (e.g., C57BL/6) or rats (e.g., Wistar) of a specific age and weight range.

2. Treatment:

-

Administer PGD2-G or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time (e.g., 30-60 minutes) before carrageenan injection.

3. Induction of Edema:

-

Inject a 1% solution of carrageenan in saline (e.g., 50 µL) into the sub-plantar region of the right hind paw.

4. Measurement of Paw Volume:

-

Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

5. Data Analysis:

-

Calculate the paw edema as the difference in paw volume before and after carrageenan injection.

-

Calculate the percentage inhibition of edema for the PGD2-G treated group compared to the vehicle control group using the formula: % Inhibition = [(V_control - V_treated) / V_control] x 100, where V is the mean increase in paw volume.[21][23]

Neutrophil Chemotaxis Assay (Boyden Chamber)

This in vitro assay assesses the ability of a compound to modulate the directed migration of neutrophils towards a chemoattractant.

1. Neutrophil Isolation:

-

Isolate neutrophils from fresh human or murine blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[24]

2. Assay Setup:

-

Use a Boyden chamber with a microporous membrane (e.g., 3-5 µm pore size).[24]

-

Add a chemoattractant (e.g., fMLP or IL-8) to the lower chamber.[24]

-

Pre-incubate the isolated neutrophils with PGD2-G or vehicle control.

-

Place the neutrophil suspension in the upper chamber.[24][25]

3. Incubation:

-

Incubate the chamber at 37°C in a humidified 5% CO2 incubator for a sufficient time to allow for cell migration (e.g., 60-90 minutes).[25]

4. Quantification of Migration:

-

After incubation, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields. Alternatively, use a fluorescent dye to label the cells and quantify the fluorescence of the migrated cells.[25]

5. Data Analysis:

-

Express the results as the number of migrated cells or as a percentage of the migration observed in the control group.

Experimental Workflow Diagram

References

- 1. Self-regulation of the inflammatory response by peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue‐resident macrophages actively suppress IL‐1beta release via a reactive prostanoid/IL‐10 pathway | The EMBO Journal [link.springer.com]

- 4. A Fast One Step Extraction and UPLC-MS/MS Analysis for E2/D2 Series Prostaglandins and Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E2 inhibits the release of tumor necrosis factor-alpha, rather than interleukin 1 beta, from human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Prostaglandin D2-glycerol ester decreases carrageenan-induced inflammation and hyperalgesia in mice [agris.fao.org]

- 8. researchgate.net [researchgate.net]

- 9. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of interleukin-1beta-induced matrix metalloproteinases 1 and 13 production in human osteoarthritic chondrocytes by prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PPARγ and the Innate Immune System Mediate the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prostaglandin and PPAR control of immune cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The peroxisome proliferator-activated receptor-gamma is a negative regulator of macrophage activation. | Semantic Scholar [semanticscholar.org]

- 18. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. researchgate.net [researchgate.net]

- 24. criver.com [criver.com]

- 25. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

natural sources of Prostaglandin D2-1-glyceryl ester

An In-depth Technical Guide on the Endogenous Sources of Prostaglandin (B15479496) D2-1-glyceryl ester

Introduction to Prostaglandin D2-1-glyceryl ester

This compound (PGD2-1-glyceryl ester) is a member of the prostaglandin glycerol (B35011) ester (PG-G) class of lipid mediators. Unlike traditional prostaglandins (B1171923) which are derived from free arachidonic acid, PG-Gs are formed from the oxygenation of the endocannabinoid, 2-arachidonoylglycerol (B1664049) (2-AG)[1][2][3]. This positions PGD2-1-glyceryl ester at the intersection of the endocannabinoid and prostanoid signaling pathways. PGD2-1-glyceryl ester is an endogenous compound, meaning its natural sources are the biological systems in which it is synthesized. It is not typically found in or extracted from external natural sources like plants or marine organisms. The initially formed product is the 2-glyceryl ester, which rapidly equilibrates to the more stable 1-glyceryl ester in aqueous environments[1].

Endogenous Biosynthesis of this compound

The "natural source" of PGD2-1-glyceryl ester is any biological system capable of its biosynthesis. This process is a multi-step enzymatic cascade primarily occurring in mammalian cells, particularly immune cells like macrophages[4][5].

The biosynthetic pathway begins with the endocannabinoid 2-arachidonoylglycerol (2-AG). The key enzymes involved are:

-

Cyclooxygenase-2 (COX-2): This enzyme catalyzes the initial and rate-limiting step, the oxygenation of 2-AG. COX-2 incorporates two molecules of oxygen into the 2-AG backbone to produce the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G)[5].

-

Prostaglandin D synthase (PGDS): PGH2-G then serves as a substrate for PGDS. This enzyme catalyzes the isomerization of the endoperoxide group in PGH2-G to form PGD2-2-glyceryl ester[5]. There are two main types of PGDS that can perform this conversion: lipocalin-type (L-PGDS) and hematopoietic type (H-PGDS)[5][6].

-

Isomerization: The resulting PGD2-2-glyceryl ester is unstable and rapidly equilibrates to the more stable PGD2-1-glyceryl ester form in aqueous media[1].

This pathway highlights a crucial role for COX-2 in diverting 2-AG from its function as an endocannabinoid to a precursor for a distinct class of prostanoids[5].

Identified Biological Sources of Production

| Biological System/Model | Key Findings |

| Murine Macrophage-like Cell Lines (e.g., RAW 264.7, J774A.1) | PGD2-2-glyceryl ester is a principal metabolite of COX-2 activity in these cells[1][7]. LPS-stimulated macrophages show increased production of PGD2-G[4]. |

| Porcine Brain | The precursor, 2-arachidonoylglycerol (2-AG), was first isolated from porcine brain, suggesting the potential for PGD2-G synthesis in this tissue[1]. |

| Human Monocytes and Macrophages | These cells express hematopoietic PGD synthase (hPGDS) and release significant amounts of PGD2 upon inflammatory stimulation[8]. |

Experimental Protocols

The following is a generalized methodology for the extraction, purification, and quantification of PGD2-1-glyceryl ester from biological samples such as cell cultures or tissue homogenates. This protocol is a synthesis of methods described for the analysis of prostaglandin glycerol esters[9][10][11][12].

1. Sample Preparation and Homogenization:

-

Cell Culture: Centrifuge the cell suspension to pellet the cells. Collect the supernatant (medium) and the cell pellet separately. For the cell pellet, add a lysis buffer and homogenize using sonication on ice.

-

Tissue Samples: Flash-freeze tissue samples in liquid nitrogen immediately after collection to prevent enzymatic degradation. Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline with a COX inhibitor like indomethacin (B1671933) to prevent ex vivo synthesis).

2. Lipid Extraction:

-

Liquid-Liquid Extraction (LLE): To the homogenized sample, add a deuterated internal standard (e.g., PGD2-G-d5) to account for extraction losses and matrix effects. Extract the lipids using a solvent system such as ethyl acetate (B1210297) or a chloroform/methanol (B129727) mixture (Bligh-Dyer method). Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases. Collect the organic phase containing the lipids. Repeat the extraction process on the aqueous phase to maximize recovery.

-

Solid-Phase Extraction (SPE): The pooled organic extracts can be further purified using SPE. Condition a C18 SPE cartridge with methanol followed by water. Load the sample onto the cartridge. Wash the cartridge with a low-to-high polarity solvent gradient to remove interfering substances. Elute the prostaglandin glycerol esters with a nonpolar solvent like ethyl acetate or methanol.

3. Sample Concentration and Reconstitution:

-

Evaporate the solvent from the purified extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis (e.g., 50% methanol in water).

4. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation:

-

Column: Use a reverse-phase column suitable for lipid analysis, such as a C18 or phenyl-hexyl column[13].

-

Mobile Phase: Employ a gradient elution with a binary solvent system, for example, Solvent A: water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate, and Solvent B: acetonitrile (B52724) or methanol. A gradient from a lower to a higher concentration of Solvent B will separate the lipids based on their polarity.

-

Flow Rate: A typical flow rate is in the range of 200-400 µL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI), typically in positive ion mode for prostaglandin glycerol esters[9].

-

Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for PGD2-1-glyceryl ester and its deuterated internal standard. For PGD2, the deprotonated molecule [M-H]⁻ is often observed at m/z 351 in negative ion mode, though positive ion mode is also used for the esters[13][14]. The exact transitions for the glyceryl ester should be optimized using a pure standard.

-

-

Data Analysis: Construct a calibration curve using known concentrations of a PGD2-1-glyceryl ester standard spiked with the internal standard. Quantify the amount of PGD2-1-glyceryl ester in the biological sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

Caption: Biosynthetic pathway of this compound from 2-arachidonoylglycerol.

Caption: Generalized experimental workflow for the analysis of PGD2-1-glyceryl ester.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The contribution of cyclooxygenase-2 to endocannabinoid metabolism and action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspects of Prostaglandin Glycerol Ester Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Benchchem [benchchem.com]

- 6. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of prostaglandin D2 by murine macrophage cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monocytes and Macrophages Serve as Potent Prostaglandin D2 Sources during Acute, Non-Allergic Pulmonary Inflammation [mdpi.com]

- 9. Simultaneous analysis of prostaglandin glyceryl esters and prostaglandins by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Identification of the Major Prostaglandin Glycerol Ester Hydrolase in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin D2-1-glyceryl Ester: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-1-GE) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) via the cyclooxygenase-2 (COX-2) pathway. This document provides a comprehensive technical overview of PGD2-1-GE, including its chemical properties, biosynthesis, and biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols for its synthesis, quantification, and biological characterization are provided to facilitate further research into its therapeutic potential.

Introduction

Prostaglandin D2-1-glyceryl ester is a member of a novel class of lipid mediators, the prostaglandin glycerol (B35011) esters (PG-Gs), which are formed through the oxygenation of the endocannabinoid 2-AG by COX-2.[1][2] This metabolic pathway represents a critical intersection between the endocannabinoid and prostanoid signaling systems.[3][4] PGD2-1-GE has emerged as a molecule of interest due to its potential anti-inflammatory properties, which are, at least in part, mediated through the D-type prostanoid receptor 1 (DP1).[5] This guide summarizes the current knowledge on PGD2-1-GE and provides detailed methodologies for its study.

Chemical and Physical Properties

This compound is the more stable isomer of the initially formed PGD2-2-glyceryl ester, with the 2-glyceryl ester rapidly equilibrating to the 1-glyceryl ester in aqueous media.[6]

| Property | Value | Reference |

| CAS Number | 309260-52-4 | [1][7][8] |

| Molecular Formula | C₂₃H₃₈O₇ | [6][7][9] |

| Molecular Weight | 426.6 g/mol | [6][7][9] |

| Formal Name | 9α,15S-dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid, 1-glyceryl ester | [1] |

| Synonyms | PGD2-1-glyceryl ester, PGD2-G | [1][2] |

| Purity | Typically ≥95% (as a mixture of 1- and 2-glyceryl esters) | [1][6] |

| Formulation | Commonly supplied as a solution in acetonitrile | [6] |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), and Ethanol (10 mg/ml). Limited solubility in PBS (pH 7.2) at approximately 0.1 mg/ml. | [1] |

Biosynthesis and Signaling Pathway

Biosynthesis of this compound

The biosynthesis of PGD2-1-GE is a multi-step enzymatic process that begins with the endocannabinoid 2-arachidonoylglycerol (2-AG).

-

Oxygenation by COX-2: 2-AG is oxygenated by cyclooxygenase-2 (COX-2) to form the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G).[1][10]

-

Isomerization by PGDS: PGH2-G is then isomerized by a prostaglandin D synthase (PGDS) to yield prostaglandin D2-2-glyceryl ester.[1][10]

-

Isomerization to PGD2-1-glyceryl ester: The initially formed 2-glyceryl ester rapidly equilibrates to the more thermodynamically stable 1-glyceryl ester isomer.[6]

Signaling Pathway

This compound is suggested to exert its biological effects, at least in part, through the DP1 receptor, a Gs-protein coupled receptor.[5] Activation of the DP1 receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[1][11] This increase in cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit cellular responses, such as the modulation of inflammation.[1][11]

References

- 1. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]